(1h-Indol-3-ylmethyl)propanedioic acid
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Overview
Description
(1h-Indol-3-ylmethyl)propanedioic acid, also known as indol-3-ylmethyl-malonic acid, is a compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This compound is characterized by the presence of an indole ring, which is a significant heterocyclic system in natural products and drugs . The indole ring is known for its biological activity and is found in various natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Indol-3-ylmethyl)propanedioic acid typically involves the reaction of indole derivatives with malonic acid or its esters . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . This reaction proceeds through a series of steps, including the formation of a hydrazone, followed by cyclization and rearrangement to yield the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1h-Indol-3-ylmethyl)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidation products.
Reduction: Reduction of the indole ring can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
(1h-Indol-3-ylmethyl)propanedioic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (1h-Indol-3-ylmethyl)propanedioic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress . The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . Key molecular targets include enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
(1h-Indol-3-ylmethyl)propanedioic acid is unique due to its specific structure, which combines the indole ring with a malonic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
4361-05-1 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
2-(1H-indol-3-ylmethyl)propanedioic acid |
InChI |
InChI=1S/C12H11NO4/c14-11(15)9(12(16)17)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)(H,16,17) |
InChI Key |
ITCBQDSHBFHATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)C(=O)O |
Origin of Product |
United States |
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